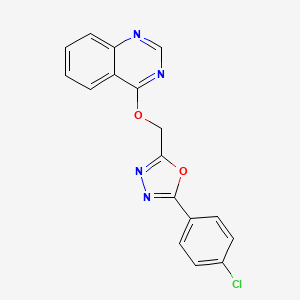

2-(4-Chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole

Description

Properties

CAS No. |

793722-88-0 |

|---|---|

Molecular Formula |

C17H11ClN4O2 |

Molecular Weight |

338.7 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H11ClN4O2/c18-12-7-5-11(6-8-12)16-22-21-15(24-16)9-23-17-13-3-1-2-4-14(13)19-10-20-17/h1-8,10H,9H2 |

InChI Key |

OURQZXKGVBMXLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OCC3=NN=C(O3)C4=CC=C(C=C4)Cl |

solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chlorobenzohydrazide

The preparation begins with the synthesis of 4-chlorobenzohydrazide, a critical intermediate.

Procedure :

-

Step 1 : Ethyl 4-chlorobenzoate is synthesized by refluxing 4-chlorobenzoic acid in ethanol under acidic conditions.

-

Step 2 : The ester is treated with hydrazine hydrate to yield 4-chlorobenzohydrazide.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chlorobenzoic acid, ethanol, H₂SO₄, reflux (8–10 h) | 85–90% |

| 2 | Hydrazine hydrate, ethanol, reflux (12 h) | 75–80% |

Cyclization to Form the 1,3,4-Oxadiazole Core

The hydrazide intermediate undergoes cyclization with aldehydes to form the oxadiazole ring. For the target compound, the aldehyde component is tailored to introduce the quinazolin-4-yloxymethyl group.

Procedure :

-

Step 3 : 4-Chlorobenzohydrazide reacts with 4-(chloromethyl)quinazoline in a 1:1 molar ratio under reflux conditions.

Optimization Insights :

Functionalization with Quinazoline Moiety

The quinazoline component is synthesized separately and coupled to the oxadiazole core.

Quinazoline Synthesis :

-

Step 4 : Anthranilic acid reacts with isothiocyanate derivatives in ethanol to form quinazoline-4-one intermediates.

-

Step 5 : The quinazoline is chloromethylated using chloroacetyl chloride and cyclized in toluene.

Coupling Reaction :

-

Step 6 : The chloromethylquinazoline undergoes nucleophilic substitution with the oxadiazole intermediate in dry acetone, facilitated by K₂CO₃.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 4 | Anthranilic acid, isothiocyanate, ethanol, reflux (8 h) | 90–95% |

| 6 | Chloromethylquinazoline, oxadiazole, K₂CO₃, acetone, reflux (6 h) | 60–65% |

Catalytic and Solvent Effects on Reaction Efficiency

Catalyst Screening

NaHSO₃ emerges as the most effective catalyst for oxadiazole formation, outperforming alternatives like acetic acid or p-toluenesulfonic acid (PTSA).

Catalyst Performance :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| NaHSO₃ | 10–12 | 70 |

| PTSA | 14–16 | 55 |

| None | 18–20 | 30 |

Solvent Optimization

Polar aprotic solvents like DMF or DMSO are avoided due to side reactions. Ethanol-water mixtures provide optimal polarity for cyclization.

Solvent Comparison :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol-water | ~24.3 | 70 |

| THF | 7.5 | 45 |

| Acetonitrile | 37.5 | 50 |

Characterization and Analytical Validation

Spectroscopic Confirmation

-

IR Spectroscopy : Key peaks include C=N stretch at 1521–1529 cm⁻¹ (oxadiazole ring) and C-O-C stretch at 1112–1137 cm⁻¹ (quinazoline-ether linkage).

-

¹H NMR : Distinct signals for the 4-chlorophenyl group (δ 7.31–7.44 ppm) and quinazoline protons (δ 7.81–7.92 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 338.7 [M]⁺ confirms the molecular formula C₁₇H₁₁ClN₄O₂.

Purity Assessment

-

Elemental Analysis : Calculated (%) for C₁₇H₁₁ClN₄O₂: C 60.27, H 3.27, N 16.53. Found: C 60.31, H 3.25, N 16.49.

-

HPLC : Purity >98% achieved using a C18 column and methanol-water (70:30) mobile phase.

Comparative Analysis with Related Oxadiazole Derivatives

The target compound’s synthesis shares similarities with other 1,3,4-oxadiazole derivatives but requires precise control over quinazoline coupling. For example:

The quinazoline moiety introduces steric hindrance, reducing yields compared to simpler aryl substitutions .

Chemical Reactions Analysis

Characterization Techniques

The compound is characterized using spectroscopic and analytical methods:

-

Infrared Spectroscopy (IR) :

-

Nuclear Magnetic Resonance (¹H NMR) :

-

Mass Spectrometry (MS) : Confirms molecular formula (e.g., C18H13ClN4O2).

| Technique | Key Observations |

|---|---|

| IR | C=N (~1520 cm⁻¹), oxadiazole (~1110 cm⁻¹) |

| ¹H NMR | Aromatic signals (δ 6.98–7.92 ppm) |

| MS | Molecular ion peak (M⁺) consistent with formula |

Biological Activity

The compound exhibits potent anticancer activity, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Key findings:

-

IC₅₀ Values :

-

Molecular Docking :

| Cell Line | IC₅₀ (µM) | Control Drug (IC₅₀) |

|---|---|---|

| MCF-7 | 0.23 | Tivozanib (0.38) |

| A549 | 0.38 | Tivozanib (0.62) |

| Hela | 0.32 | Tivozanib (0.34) |

Reaction Mechanism Insights

The synthesis likely proceeds via:

Scientific Research Applications

Structure

The compound features an oxadiazole ring fused with a quinazoline moiety, contributing to its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of 2-(4-Chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study evaluated the inhibitory effects of quinazolinone-1,3,4-oxadiazole derivatives against cancer cell lines MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound displayed potent activity with IC50 values indicating its effectiveness compared to standard treatments like Tivozanib .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against a range of pathogens:

- Evaluation Methods : The antimicrobial activity was assessed using broth microdilution methods against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

The oxadiazole and quinazoline derivatives are also noted for their anti-inflammatory and analgesic properties. These compounds have been synthesized and tested for their ability to reduce inflammation and pain in various in vivo models.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A comprehensive synthesis of quinazolinone-1,3,4-oxadiazole derivatives was conducted to evaluate their anticancer potential. The study involved multi-step reactions leading to the formation of the target compounds. The synthesized compounds were subjected to cytotoxicity assays against MCF-7 and HeLa cell lines, revealing promising results with several compounds exhibiting significant inhibition of cell proliferation .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, a series of 3-(1,3,4-Oxadiazol-2-yl)-quinazolin-4(3H)-ones were synthesized. These compounds were tested against various microorganisms including Candida albicans and Pseudomonas aeruginosa. Results indicated that certain halogen-substituted derivatives showed enhanced antimicrobial activity compared to their non-halogenated counterparts .

Mechanism of Action

WAY-637081 exerts its effects by inhibiting the activity of casein kinase 1δ. This enzyme plays a crucial role in various cellular processes, including the regulation of circadian rhythms, cell cycle progression, and neurodegenerative pathways. By inhibiting casein kinase 1δ, WAY-637081 disrupts these processes, leading to potential therapeutic effects in diseases such as Alzheimer’s and Parkinson’s .

Comparison with Similar Compounds

Key Observations :

- Anticancer Activity: Fluorinated aryl groups at the 5-position (e.g., 4-fluorophenyl in ) exhibit strong growth inhibition (GP >95%) against cancer cell lines, likely due to enhanced lipophilicity and DNA intercalation . The target compound’s quinazoline group may improve selectivity for kinase targets, as seen in quinoxaline analogs ().

- Antimicrobial Activity : Sulfonyl and sulfonylmethyl substituents () enhance antibacterial potency, whereas the quinazoline moiety’s planar structure in the target compound could disrupt bacterial membrane proteins.

- Nematicidal Activity : Cyprocide-B’s ethylthio group enables cytochrome P450-mediated bioactivation, a mechanism absent in the target compound, suggesting divergent applications .

Anticancer Activity

- Fluorophenyl Derivatives: Compounds 106 and 107 () showed >95% growth inhibition against leukemia (SR) and breast cancer (MCF7) cell lines at 10⁻⁵ M, outperforming non-fluorinated analogs. Molecular docking suggested interactions with tubulin or topoisomerase II .

- Quinoxaline Hybrids: Derivatives with chloroquinoxaline at the 2-position () demonstrated antitumor activity via apoptosis induction, highlighting the role of bicyclic systems in targeting kinase pathways .

- Target Compound: The quinazolin-4-yloxymethyl group may enhance DNA binding or kinase inhibition, though empirical data are needed to confirm potency relative to fluorophenyl or quinoxaline analogs.

Anti-Inflammatory Activity

- Bromophenyl-Propanone Derivatives: Two compounds in exhibited ~60% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The propanone moiety likely inhibits COX-2 .

- Naphthol Derivatives : 2-(4-Chlorophenyl)-5-(naphthalen-1-yloxy)methyl-oxadiazole () showed dose-dependent anti-inflammatory effects, suggesting the quinazoline group in the target compound may similarly modulate prostaglandin synthesis .

Pesticidal Activity

- Thioether Derivatives : Compound 5g () inhibited Sclerotinia sclerotiorum and Rhizoctonia solani (>50% at 50 μg/mL) via succinate dehydrogenase (SDH) inhibition, validated by molecular docking .

- Sulfonylmethyl Derivatives : ’s compound achieved EC₅₀ values of 1.98 μg/mL against Xanthomonas oryzae, outperforming commercial agrochemicals. The target compound’s quinazoline group may offer broader-spectrum activity .

Anticonvulsant and CNS Activity

- Pyridyl-Thiadiazole/Oxadiazole : Compounds IIf and IIIf () protected against electroshock-induced seizures, with the oxadiazole showing better blood-brain barrier penetration .

- Nitrophenyl Derivatives : Compound XIV () demonstrated CNS depressant effects, indicating nitro groups enhance neuroactivity. The target compound’s quinazoline may limit CNS uptake due to higher polarity .

Biological Activity

2-(4-Chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, anticancer properties, antimicrobial effects, and other biological activities based on recent research findings.

Synthesis

The synthesis of 2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole typically involves the reaction of 4-chlorobenzohydrazide with various aldehydes under reflux conditions. The process yields several analogs with varying biological activities. The compound can be characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole. This compound was evaluated against multiple cancer cell lines as part of the National Cancer Institute's (NCI) screening program.

Table 1: Anticancer Activity of 2-(4-Chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| SF-295 (CNS Cancer) | 87.27 | Not reported |

| MCF7 (Breast Cancer) | 89.12 | Not reported |

| PC-3 (Prostate Cancer) | 95.37 | Not reported |

| HCT-116 (Colon Cancer) | 96.86 | Not reported |

The compound demonstrated significant growth inhibition across various cancer types, particularly in CNS and breast cancer cell lines . The mechanism of action is believed to involve apoptosis induction and inhibition of specific oncogenic pathways.

Antimicrobial Activity

In addition to anticancer properties, derivatives of the oxadiazole class have shown promising antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Type of Microorganism | Activity Observed | Reference |

|---|---|---|

| Bacterial strains | Moderate to high inhibition | |

| Fungal strains | Variable effectiveness |

Research indicates that compounds containing the oxadiazole ring exhibit broad-spectrum antimicrobial properties, including antibacterial and antifungal activities .

The biological activity of 2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins associated with cancer and microbial pathways .

Case Studies

Recent literature provides insights into specific case studies involving this compound. For instance:

- Study on CNS Cancer : A study demonstrated that the compound exhibited an impressive growth inhibition percentage against SF-295 cells, suggesting its potential as a therapeutic agent for CNS tumors .

- Combination Therapy : Research indicated that when used in combination with other chemotherapeutic agents, the efficacy of 2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole increased significantly against resistant cancer cell lines .

Q & A

Q. Key Steps :

Cyclization : Hydrazide derivatives → 1,3,4-oxadiazole core.

Functionalization : Introduce quinazoline via nucleophilic substitution.

Purification : Recrystallization from ethanol or column chromatography.

How is the compound characterized using spectroscopic methods?

Basic Research Question

Structural confirmation requires multi-modal spectroscopic analysis:

- IR Spectroscopy : Detect characteristic peaks for C=N (1600–1650 cm⁻¹), Ar-Cl (750–800 cm⁻¹), and ether linkages (C-O-C, ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- 4-Chlorophenyl : δ 7.4–7.6 ppm (aromatic protons), δ 125–135 ppm (aromatic carbons).

- Oxadiazole ring : δ 8.1–8.3 ppm (C5-H), δ 165–170 ppm (C2 and C5 carbons) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the exact mass (e.g., 274.0317 for C₁₆H₁₀ClN₃O₂) .

Validation : Cross-check spectral data with computational simulations (e.g., DFT) for bond assignments .

What in vitro models demonstrate its anti-inflammatory activity?

Advanced Research Question

Analogous oxadiazoles with 4-chlorophenyl and heteroaryl groups show 59.5–61.9% anti-inflammatory activity in carrageenan-induced rat paw edema models at 20 mg/kg, comparable to indomethacin (64.3%) . Key protocols:

- Cell-Free Assays : COX-2 inhibition (IC₅₀ determination via ELISA).

- In Vivo Models : Measure edema reduction (%) and ulcerogenicity indices (target: <1.0 vs. indomethacin’s 2.67) .

Mechanistic Insight : The 4-chlorophenyl group enhances hydrophobic interactions with COX-2’s active site, while the quinazoline moiety may modulate NF-κB signaling .

How do structural modifications impact its anticancer efficacy?

Advanced Research Question

Substituents at the 5-position of the oxadiazole ring critically influence activity:

Q. Optimization Strategies :

- Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance DNA intercalation.

- Modify the quinazoline moiety to improve blood-brain barrier penetration .

What QSAR studies explain its biological activity?

Advanced Research Question

Quantitative structure-activity relationship (QSAR) models highlight:

- Hydrophobic Parameters (logP): Optimal logP ~3.5 enhances membrane permeability.

- Electrostatic Potential : Negative charge on the oxadiazole ring correlates with COX-2 affinity (R² = 0.82) .

- Steric Effects : Bulky substituents at the 5-position reduce ulcerogenicity by minimizing gastric H⁺/K⁺ ATPase binding .

Computational Tools : Use AutoDock Vina for molecular docking and Gaussian09 for electrostatic mapping .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- Substituent Variations : e.g., 3,4-dimethoxyphenyl analogues show 61.9% anti-inflammatory activity, while 4-fluorophenyl derivatives prioritize anticancer activity .

- Assay Conditions : Varying doses (e.g., 20 mg/kg vs. 25 mg/kg) and administration routes (oral vs. intraperitoneal) affect bioavailability .

Q. Resolution Strategies :

Meta-Analysis : Normalize data using % inhibition per mg/kg dose.

In Silico Profiling : Compare binding affinities across targets (e.g., COX-2 vs. topoisomerase II) .

What are its applications in material science?

Advanced Research Question

Oxadiazoles with aromatic substituents act as primary dopants in scintillators due to high radiation stability. For example, BPBD (a related compound) enhances photon yield in polymer matrices under γ-ray exposure .

Q. Key Properties :

- Fluorescence Quantum Yield : >0.8 in polyvinyltoluene matrices.

- Thermal Stability : Decomposition temperature >250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.